molecular formula C15H14N4 B1297496 2-Benzyl-3-hydrazinoquinoxaline CAS No. 223929-23-5

2-Benzyl-3-hydrazinoquinoxaline

Cat. No. B1297496
M. Wt: 250.3 g/mol
InChI Key: VVXTVQMXZGMAAH-UHFFFAOYSA-N
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Description

“2-Benzyl-3-hydrazinoquinoxaline” is a chemical compound with the molecular formula C15H14N4 . It has a molecular weight of 250.3 and is a solid in its physical form . The IUPAC name for this compound is 2-benzyl-3-hydrazinoquinoxaline .


Molecular Structure Analysis

The InChI code for “2-Benzyl-3-hydrazinoquinoxaline” is 1S/C15H14N4/c16-19-15-14 (10-11-6-2-1-3-7-11)17-12-8-4-5-9-13 (12)18-15/h1-9H,10,16H2, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Benzyl-3-hydrazinoquinoxaline” is a solid . It has a melting point range of 153 - 155 degrees Celsius .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Clinical Microbiology and Immunology .

Summary of the Application

2-Benzyl-3-hydrazinoquinoxaline has been studied for its potential use in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections . The compound was combined with penicillin to investigate potential synergistic effects against MRSA .

Methods of Application or Experimental Procedures

The study involved determining the Minimum Inhibitory Concentrations (MICs) of 2-Benzyl-3-hydrazinoquinoxaline and penicillin for 22 clinical MRSA isolates using broth microdilution . A checkerboard assay was then used to evaluate the interaction between the two compounds, focusing on the Fractional Inhibitory Concentration Index (FICI) .

Results or Outcomes

The MICs of penicillin ranged from 1024 to 128 μg/mL, while those of 2-Benzyl-3-hydrazinoquinoxaline varied from 64 to 8 μg/mL . The combination of the two compounds resulted in a significant reduction of MICs by up to 64-fold, indicating a synergistic effect . This suggests that the combination of 2-Benzyl-3-hydrazinoquinoxaline and penicillin could be a promising solution against MRSA .

Safety And Hazards

The safety information for “2-Benzyl-3-hydrazinoquinoxaline” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for “2-Benzyl-3-hydrazinoquinoxaline” are not available, quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . They have been studied for their potential in treating various diseases, including cancer .

properties

IUPAC Name

(3-benzylquinoxalin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXTVQMXZGMAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333186
Record name 2-benzyl-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-hydrazinoquinoxaline

CAS RN

223929-23-5
Record name 2-benzyl-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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